molecular formula C23H34N4O8 B139480 Ustiloxin D CAS No. 158243-18-6

Ustiloxin D

Cat. No.: B139480
CAS No.: 158243-18-6
M. Wt: 494.5 g/mol
InChI Key: GDXLZSYACWZHOC-ZNRYNLAGSA-N
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Description

Ustiloxin D is a toxic cyclic peptide produced by the pathogenic fungus Ustilaginoidea virens, which causes rice false smut disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of ustiloxin D has been achieved through various methods. One notable approach involves a convergent strategy incorporating an asymmetric allylic alkylation to construct the tert-alkyl aryl ether linkage between the dopa and isoleucine residues. This method also utilizes an ammonia Ugi reaction to rapidly convert a β-hydroxydopa derivative to a linear tripeptide, followed by cyclization and global deprotection .

Another method involves a 31-step synthesis utilizing a nucleophilic aromatic substitution (SNAr) reaction to construct the chiral alkyl-aryl ether . This approach has been refined over time to reduce the number of steps and improve efficiency.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis

Chemical Reactions Analysis

Types of Reactions

Ustiloxin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic substitution reactions, such as the SNAr reaction, are crucial in the synthesis of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various alkyl halides are used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ustiloxin D has several scientific research applications:

Mechanism of Action

Ustiloxin D exerts its effects by binding to the vinca/rhizoxin site on tubulin, inhibiting the assembly of α, β-tubulin dimers into microtubules. This inhibition disrupts cell division, leading to antimitotic activity . The compound’s structure, particularly the chiral tertiary alkyl-aryl ether linkage, is crucial for its biological activity.

Properties

CAS No.

158243-18-6

Molecular Formula

C23H34N4O8

Molecular Weight

494.5 g/mol

IUPAC Name

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1

InChI Key

GDXLZSYACWZHOC-ZNRYNLAGSA-N

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

158243-18-6

Synonyms

Ustiloxin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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